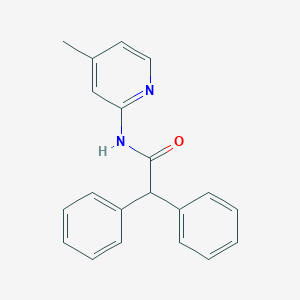![molecular formula C27H16BrNO3 B270324 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research over the years. This compound is known for its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a range of beneficial effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one. One area of research is the development of new drugs based on this compound. Researchers are exploring the potential of this compound for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another area of research is the study of the mechanism of action of this compound. Further studies are needed to determine how this compound works and how it can be used to develop new therapies. Additionally, researchers are exploring the potential of this compound for use in combination with other drugs to enhance their therapeutic effects.
Synthesemethoden
The synthesis of 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one involves the reaction of 3-phenylcoumarin with 5H-chromeno[4,3-b]pyridin-3-ol in the presence of bromine. This reaction results in the formation of 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one |
|---|---|
Molekularformel |
C27H16BrNO3 |
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C27H16BrNO3/c28-19-10-11-23-21(13-19)24(25(27(30)32-23)16-6-2-1-3-7-16)17-12-18-15-31-22-9-5-4-8-20(22)26(18)29-14-17/h1-14H,15H2 |
InChI-Schlüssel |
HLIVAJFEYWUUOV-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3O1)N=CC(=C2)C4=C(C(=O)OC5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3O1)N=CC(=C2)C4=C(C(=O)OC5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B270255.png)


![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)





